Cas no 1240522-14-8 (3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-amine, 3-(2-chloro-4-pyridinyl)-1-methyl-
- 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine
- 1240522-14-8
- EN300-1983201
- SCHEMBL2683964
- DNSISSVKSRRIEC-UHFFFAOYSA-N
-
- インチ: 1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-2-3-12-8(10)4-6/h2-5H,11H2,1H3
- InChIKey: DNSISSVKSRRIEC-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=CC(C2C=CN=C(Cl)C=2)=N1
計算された属性
- 精确分子量: 208.0515740g/mol
- 同位素质量: 208.0515740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 414.5±45.0 °C(Predicted)
- 酸度系数(pKa): 1.46±0.10(Predicted)
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983201-0.5g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1983201-5.0g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1983201-5g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 5g |
$3770.0 | 2023-09-16 | ||
Enamine | EN300-1983201-1.0g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1983201-2.5g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 2.5g |
$2548.0 | 2023-09-16 | ||
Enamine | EN300-1983201-0.1g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-1983201-10.0g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1983201-10g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-1983201-0.25g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-1983201-0.05g |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |
1240522-14-8 | 0.05g |
$1091.0 | 2023-09-16 |
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview
The compound with CAS No. 1240522-14-8, commonly referred to as 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and its potential applications in drug development and advanced materials. The long-tail keywords such as "pyrazole derivatives," "chloropyridine moieties," and "heterocyclic compounds" are central to understanding its significance in modern chemical research.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly due to their ability to act as scaffolds for bioactive molecules. The 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine structure incorporates a pyrazole ring fused with a chloropyridine moiety, creating a highly functionalized molecule with potential pharmacological activity. Researchers have explored its role as a potential inhibitor of various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders.
The synthesis of 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of the chloropyridine group via nucleophilic aromatic substitution. The use of transition metal catalysts, such as palladium complexes, has been shown to significantly enhance the efficiency of these reactions, making the synthesis more scalable and cost-effective.
In terms of pharmacological activity, 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine has demonstrated promising results in preclinical studies. For instance, recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its ability to modulate cellular signaling pathways makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its medicinal applications, 3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent advancements in this area have focused on optimizing its electronic characteristics through structural modifications, further enhancing its potential for real-world applications.
From an environmental perspective, the synthesis and application of 3-(2-chloropyridin-4-yll)-1-methyl-lH-pyrazol-S-amme have been carefully evaluated to ensure minimal ecological impact. Researchers have developed greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global sustainability goals and underscore the importance of responsible chemical innovation.
In conclusion, 3-(2-chloropyridin-S-yll)-l-methyll-lH-pyrazol-S-amme (CAS No. 1240522-S-S) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its structural versatility, combined with recent advancements in synthesis and pharmacology, positions it as a key player in future drug development and materials science initiatives. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both academic and industrial sectors.
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